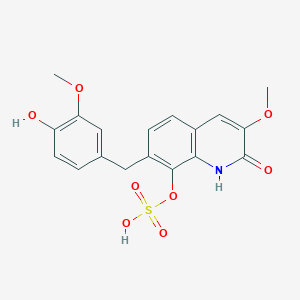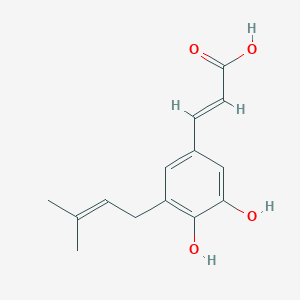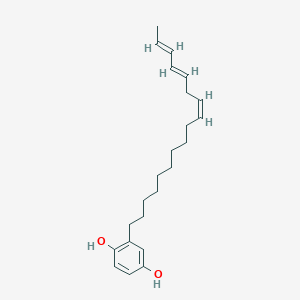
10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone is a natural product found in Toxicodendron succedaneum with data available.
Scientific Research Applications
Antioxidative and Cytotoxic Properties
10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone has been identified as having antioxidative and cytotoxic properties. It was isolated from the sap of Rhus succedanea and showed activity against various cancer cell lines, indicating its potential in cancer research and treatment (Wu et al., 2002).
Activity Against Leukemia Cells
This compound has demonstrated a specific cytotoxic effect on leukemia cells. It inhibits topoisomerase IIα activity and causes downregulation of the miR-17-92 cluster in some leukemia cells, suggesting a potential therapeutic role in leukemia treatment (Liao et al., 2014).
Inhibition of Tyrosinase and Melanogenesis
Another study found that a related compound, 10'(Z)-heptadecenylhydroquinone, isolated from Rhus succedanea, can inhibit tyrosinase activity and suppress melanin production in cells. This suggests potential applications in skin-whitening products and post-harvest preservation of botanical products (Chen et al., 2009).
Modification of Topoisomerase IIα and Induction of Apoptosis
10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone modifies Topoisomerase IIα, causing DNA breakage and apoptosis in cancer cells. This highlights its potential as a model for designing new Topoisomerase IIα inhibitors and anticancer drugs (Lin et al., 2012).
properties
Product Name |
10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone |
|---|---|
Molecular Formula |
C23H34O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[(10Z,13E,15E)-heptadeca-10,13,15-trienyl]benzene-1,4-diol |
InChI |
InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(24)18-19-23(21)25/h2-5,7-8,18-20,24-25H,6,9-17H2,1H3/b3-2+,5-4+,8-7- |
InChI Key |
OILIDQCJCUQAGV-YCLNNTPMSA-N |
Isomeric SMILES |
C/C=C/C=C/C/C=C\CCCCCCCCCC1=C(C=CC(=C1)O)O |
Canonical SMILES |
CC=CC=CCC=CCCCCCCCCCC1=C(C=CC(=C1)O)O |
synonyms |
10'(Z),13'(E),15'(E)-heptadecatrienylhydroquinone HDTHQ cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



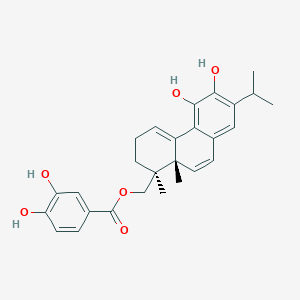
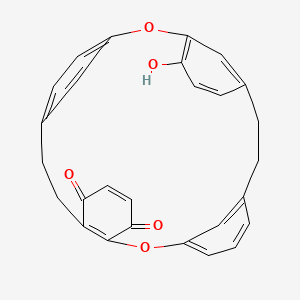
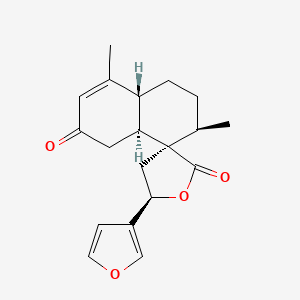
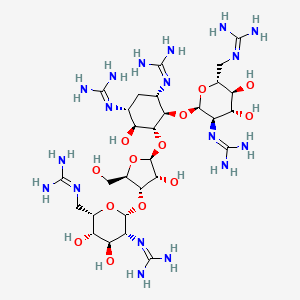
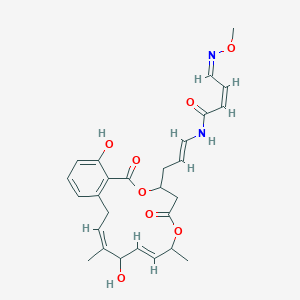
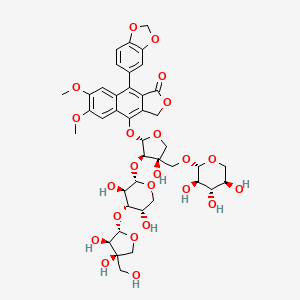
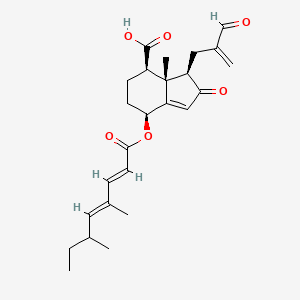
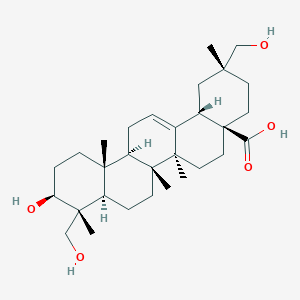
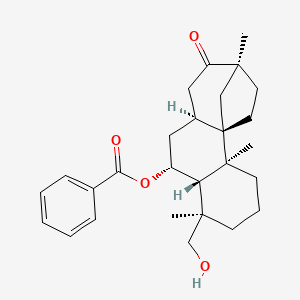
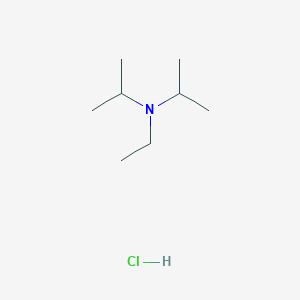
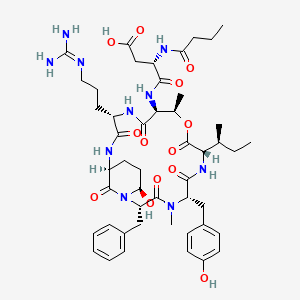
![[(1S,12S,13S,14R,15E)-15-ethylidene-6-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol](/img/structure/B1249488.png)
